5-Bromo-2-iodo-tert-butylbenzene
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Overview
Description
5-Bromo-2-iodo-tert-butylbenzene is an organic compound with the molecular formula C10H12BrI. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are substituted with bromine and iodine atoms, respectively, and a tert-butyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-iodo-tert-butylbenzene can be synthesized through a multi-step process involving the halogenation of tert-butylbenzene. One common method involves the bromination of tert-butylbenzene to form 5-bromo-tert-butylbenzene, followed by iodination to introduce the iodine atom at the 2-position. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions to facilitate the coupling reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of tert-butyl alcohol or isobutylbenzene.
Scientific Research Applications
5-Bromo-2-iodo-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-tert-butylbenzene involves its reactivity towards various chemical reagents. The presence of both bromine and iodine atoms allows for selective functionalization at specific positions on the benzene ring. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific chemical transformations being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodoaniline: Similar structure but with an amino group instead of a tert-butyl group.
tert-Butylbenzene: Lacks the halogen substituents, making it less reactive in certain chemical reactions.
2-Bromo-1-iodobenzene: Similar halogenation pattern but without the tert-butyl group.
Uniqueness
5-Bromo-2-iodo-tert-butylbenzene is unique due to the combination of bromine, iodine, and tert-butyl substituents on the benzene ring. This unique structure imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where selective functionalization is required .
Properties
Molecular Formula |
C10H12BrI |
---|---|
Molecular Weight |
339.01 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1-iodobenzene |
InChI |
InChI=1S/C10H12BrI/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |
InChI Key |
JBPXSNMLRUWXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)I |
Origin of Product |
United States |
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